molecular formula C11H11NS B12037693 2-Ethylisoquinoline-1-thione

2-Ethylisoquinoline-1-thione

Cat. No.: B12037693
M. Wt: 189.28 g/mol
InChI Key: ORSJJUWEQKGJJJ-UHFFFAOYSA-N
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Description

2-ETHYL-1(2H)-ISOQUINOLINETHIONE is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, and 2-ETHYL-1(2H)-ISOQUINOLINETHIONE is characterized by the presence of a thione group at the 1-position and an ethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ETHYL-1(2H)-ISOQUINOLINETHIONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylbenzaldehyde with thioamide in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of 2-ETHYL-1(2H)-ISOQUINOLINETHIONE may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-ETHYL-1(2H)-ISOQUINOLINETHIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases are employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted isoquinolines depending on the reagents used.

Scientific Research Applications

2-ETHYL-1(2H)-ISOQUINOLINETHIONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ETHYL-1(2H)-ISOQUINOLINETHIONE involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

  • 2-METHYL-1(2H)-ISOQUINOLINETHIONE
  • 2-PROPYL-1(2H)-ISOQUINOLINETHIONE
  • 2-BUTYL-1(2H)-ISOQUINOLINETHIONE

Comparison: 2-ETHYL-1(2H)-ISOQUINOLINETHIONE is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different solubility, stability, and interaction with biological targets, making it a compound of particular interest in research and industrial applications.

Properties

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

2-ethylisoquinoline-1-thione

InChI

InChI=1S/C11H11NS/c1-2-12-8-7-9-5-3-4-6-10(9)11(12)13/h3-8H,2H2,1H3

InChI Key

ORSJJUWEQKGJJJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC2=CC=CC=C2C1=S

Origin of Product

United States

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